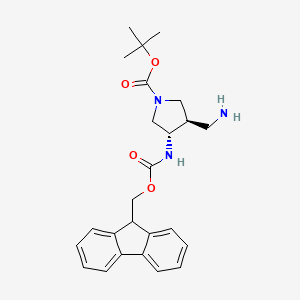
tert-Butyl (3S,4R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(aminomethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S,4R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(aminomethyl)pyrrolidine-1-carboxylate: is a complex organic compound that features a tert-butyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a pyrrolidine ring. This compound is often used in organic synthesis and peptide chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3S,4R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(aminomethyl)pyrrolidine-1-carboxylate typically involves multiple steps, including the protection of amino groups, formation of the pyrrolidine ring, and introduction of the tert-butyl and Fmoc groups. Common reagents used in these reactions include tert-butyl chloroformate, Fmoc chloride, and various amines and acids. Reaction conditions often involve the use of organic solvents such as dichloromethane and dimethylformamide, and catalysts like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used in peptide synthesis as a protecting group for amino acids, facilitating the formation of peptide bonds without unwanted side reactions.
Biology: In biological research, it is used to study enzyme-substrate interactions and protein folding due to its ability to form stable complexes with proteins.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals, including polymers and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl (3S,4R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(aminomethyl)pyrrolidine-1-carboxylate involves its ability to form stable covalent bonds with target molecules. The Fmoc group acts as a protecting group, preventing unwanted reactions during synthesis. The tert-butyl group provides steric hindrance, enhancing the compound’s stability and reactivity. Molecular targets include amino acids and peptides, where the compound can form stable complexes, facilitating various biochemical reactions.
Comparison with Similar Compounds
- tert-Butyl (3S,4R)-3-aminopyrrolidine-1-carboxylate
- tert-Butyl (3S,4R)-3-((benzyloxycarbonyl)amino)-4-(aminomethyl)pyrrolidine-1-carboxylate
- tert-Butyl (3S,4R)-3-((methoxycarbonyl)amino)-4-(aminomethyl)pyrrolidine-1-carboxylate
Uniqueness: The presence of the fluorenylmethoxycarbonyl group distinguishes tert-Butyl (3S,4R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(aminomethyl)pyrrolidine-1-carboxylate from other similar compounds. This group provides unique reactivity and stability, making it particularly useful in peptide synthesis and other applications where precise control over reactivity is required.
Properties
Molecular Formula |
C25H31N3O4 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-3-(aminomethyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C25H31N3O4/c1-25(2,3)32-24(30)28-13-16(12-26)22(14-28)27-23(29)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15,26H2,1-3H3,(H,27,29)/t16-,22-/m1/s1 |
InChI Key |
KTHAKJUFPSWFNE-OPAMFIHVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















